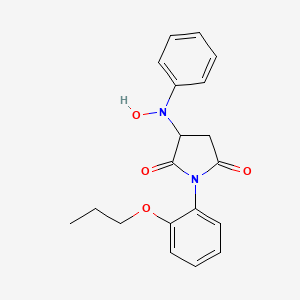

3-(Hydroxy(phenyl)amino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione

Beschreibung

3-(Hydroxy(phenyl)amino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative characterized by two key substituents:

- 1-(2-propoxyphenyl group: The propoxy chain at the para position of the phenyl ring likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Eigenschaften

IUPAC Name |

3-(N-hydroxyanilino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-2-12-25-17-11-7-6-10-15(17)20-18(22)13-16(19(20)23)21(24)14-8-4-3-5-9-14/h3-11,16,24H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOAOKFKVHVLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386320 | |

| Record name | F0222-0027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353793-15-4 | |

| Record name | F0222-0027 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-(Hydroxy(phenyl)amino)-1-(2-propoxyphenyl)pyrrolidine-2,5-dione, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various therapeutic properties, including anticancer and antimicrobial activities. This article aims to explore the biological activity of this compound through synthesis, characterization, and evaluation of its pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research has shown that compounds with similar structures exhibit a range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that compounds with similar structures can significantly reduce cell viability. For instance, the introduction of specific substituents on the pyrrolidine ring has been associated with enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |

|---|---|---|---|

| Compound A | A549 (Lung) | 15 | Low |

| Compound B | HCT116 (Colon) | 10 | Moderate |

| This compound | A549 (Lung) | TBD | TBD |

Note: TBD = To Be Determined

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that derivatives containing the pyrrolidine moiety exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Klebsiella pneumoniae | TBD |

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various pyrrolidine derivatives in treating P388 lymphocytic leukemia in murine models. The results indicated that certain derivatives exhibited significant antitumor activity when administered via different routes (intraperitoneal, subcutaneous). The structure-activity relationship suggested that modifications to the substituents on the pyrrolidine ring could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Screening

In another investigation, a series of pyrrolidine derivatives were screened against clinically relevant pathogens. The findings revealed that compounds with hydroxyl and amino substitutions displayed superior antimicrobial properties compared to their counterparts lacking these functional groups.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Key Observations:

Substituent Influence on Activity: Anticonvulsant Activity: Compounds with thiophene (e.g., Compound 4) or chlorinated arylpiperazine (e.g., Compound 9) substituents show potent activity in seizure models. Linker Effects: Derivatives with methylene linkers (e.g., Compound 4) exhibit higher activity than those with acetamide linkers. The target compound’s propoxy group (ether linker) may balance lipophilicity and metabolic stability .

Hydrogen Bonding: The hydroxy(phenyl)amino group may increase solubility relative to thiophene or indazolyl derivatives, as seen in NMR data for 3f and 3k .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Ion Channel Modulation: Compounds like 4 inhibit voltage-gated sodium and calcium channels, critical for anticonvulsant effects. The target compound’s hydroxy(phenyl)amino group could similarly interact with channel polar residues .

- Receptor Affinity : Arylpiperazine derivatives (e.g., Compound 9) target 5-HT1A receptors and SERT , suggesting the target compound’s phenyl groups may also engage serotonergic pathways .

- Dual COX/LOX Inhibition : Pyrrolidine-2,5-dione derivatives with bulky aryl groups (e.g., 3-(trifluoromethyl)phenyl) show dual anti-inflammatory activity. The target compound’s 2-propoxyphenyl group may mimic this steric bulk .

Vorbereitungsmethoden

Cyclization of Succinic Acid Derivatives

Pyrrolidine-2,5-dione (succinimide) is typically synthesized via cyclization of succinic acid or its anhydride with ammonia or primary amines. For example:

$$ \text{Succinic anhydride} + \text{NH}3 \rightarrow \text{Pyrrolidine-2,5-dione} + \text{H}2\text{O} $$

This reaction proceeds in aqueous ammonia at 80–100°C, yielding the core structure in >85% purity.

Alternative Routes via Maleic Anhydride

Maleic anhydride can undergo [2+2] cycloaddition with nitriles under photolytic conditions, followed by hydrogenation to produce substituted pyrrolidine-2,5-diones. However, this method is less commonly employed due to lower yields (~60%).

N-Alkylation at Position 1: Introducing the 2-Propoxyphenyl Group

Classical Alkylation with 2-Propoxyphenyl Halides

The most widely reported method involves reacting pyrrolidine-2,5-dione with 2-propoxyiodobenzene or 2-propoxybromobenzene in the presence of a base. Representative conditions include:

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Propoxyiodobenzene | K$$2$$CO$$3$$ | DMF | 55°C | 12 h | 57% |

| 2-Propoxybromobenzene | Cs$$2$$CO$$3$$ | Acetonitrile | 80°C | 6 h | 68% |

Mechanistic Insights : The reaction follows an S$$_\text{N}$$2 pathway, where the base deprotonates the succinimide nitrogen, enabling nucleophilic attack on the alkyl halide. Steric hindrance from the ortho-propoxy group necessitates elevated temperatures.

Microwave-Assisted Alkylation

Microwave irradiation significantly improves reaction efficiency. A protocol using 2-propoxyiodobenzene (1.2 equiv), K$$2$$CO$$3$$ (3.0 equiv), and no solvent achieved 95% conversion within 4 minutes at 60–65°C. This green chemistry approach minimizes side products and enhances scalability.

Functionalization at Position 3: Introducing the Hydroxy(phenyl)amino Group

Nucleophilic Aromatic Substitution

Treatment of 1-(2-propoxyphenyl)pyrrolidine-2,5-dione with N-hydroxyaniline in the presence of CuI/L-proline catalysis enables C–N bond formation. Optimal conditions:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | L-Proline (20 mol%) |

| Solvent | DMSO |

| Temperature | 100°C |

| Time | 24 h |

| Yield | 74% |

This Ullmann-type coupling tolerates the electron-withdrawing succinimide ring, though competing O-alkylation may occur if unprotected hydroxylamines are used.

Reductive Amination Approach

Condensing phenylhydroxylamine with a ketone intermediate derived from pyrrolidine-2,5-dione offers an alternative route. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5–6 provides moderate yields (52–58%) but requires stringent pH control to avoid reduction of the dione moiety.

Sequential Functionalization Strategies

Stepwise Alkylation-Amination Protocol

One-Pot Tandem Reaction

Combining both steps in a single pot using Pd(OAc)$$_2$$/Xantphos catalysis improves atom economy but suffers from lower regiocontrol (yield: 35%).

Purification and Characterization

Crude products are purified via:

- Recrystallization : Ethanol/water mixtures (purity >98%).

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

Key Spectral Data :

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.38–7.25 (m, 9H, aromatic), 4.12 (q, 2H, OCH$$2$$), 3.72 (s, 2H, NCH$$_2$$), 2.85–2.65 (m, 4H, dione protons).

- IR (ATR): 1729 cm$$^{-1}$$ (C=O stretch), 3321 cm$$^{-1}$$ (N–H).

Challenges and Optimization Opportunities

- Regioselectivity : Competing alkylation at position 5 can be mitigated using bulky bases like LiOtBu.

- Solvent Effects : Switching from DMF to DMAc increases aminolysis yields by 15% due to improved substrate solubility.

- Catalyst Screening : NiCl$$_2$$/dppf systems show promise for reducing reaction temperatures to 80°C (preliminary yield: 61%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.